5-Fluoro-4-iodo-2-nitrophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3FINO3 |
|---|---|
Molecular Weight |
283.00 g/mol |
IUPAC Name |
5-fluoro-4-iodo-2-nitrophenol |
InChI |
InChI=1S/C6H3FINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H |
InChI Key |
NTMLWWAGIHZWQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Fluoro 4 Iodo 2 Nitrophenol
Retrosynthetic Approaches
Two primary retrosynthetic pathways can be envisioned for the synthesis of 5-fluoro-4-iodo-2-nitrophenol. These approaches are dictated by the final bond formation, either the carbon-iodine bond or the carbon-nitrogen bond of the nitro group.
Pathway A: Iodination of a Fluoronitrophenol Precursor
This strategy involves the late-stage introduction of the iodine atom onto a pre-existing 5-fluoro-2-nitrophenol (B146956) ring. The key disconnection is the C-I bond, leading back to 5-fluoro-2-nitrophenol as the immediate precursor. This approach relies on the regioselective iodination of the electron-deficient aromatic ring, guided by the directing effects of the hydroxyl, nitro, and fluoro substituents.
Pathway B: Nitration of a Fluoroidophenol Precursor
Alternatively, the synthesis can proceed through the nitration of a fluoroidophenol intermediate. The disconnection of the C-NO2 bond leads back to 4-fluoro-2-iodophenol (B79489). The success of this pathway depends on the regioselective introduction of the nitro group at the position ortho to the hydroxyl group and meta to the iodine and fluorine atoms.
Precursor Synthesis
The viability of either retrosynthetic approach hinges on the accessibility of the key precursors: 5-fluoro-2-nitrophenol derivatives and iodinated phenolic compounds.
A common route to 5-fluoro-2-nitrophenol involves a two-step process starting from 2,4-difluoronitrobenzene (B147775). google.com The first step is a nucleophilic aromatic substitution reaction where one of the fluorine atoms is displaced by an amino group, followed by a diazotization-hydrolysis reaction to introduce the hydroxyl group.
A patented method describes the reaction of 2,4-difluoronitrobenzene with ammonia (B1221849) to yield 5-fluoro-2-nitroaniline (B53378). google.com This intermediate is then treated with sulfuric acid and sodium nitrite (B80452) to generate the corresponding diazonium salt, which is subsequently hydrolyzed to 5-fluoro-2-nitrophenol. google.com This method is reported to have good selectivity and high yield. google.com
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2,4-Difluoronitrobenzene | Strong ammonia water, 35-40°C, then cooling to 5-10°C | 5-Fluoro-2-nitroaniline |
| 2 | 5-Fluoro-2-nitroaniline | 1. Sulfuric acid, Sodium nitrite, 0-10°C 2. Heating to 90-95°C | 5-Fluoro-2-nitrophenol |
Table 1: Synthesis of 5-Fluoro-2-nitrophenol. google.com
The synthesis of 4-fluoro-2-iodophenol, the key precursor for the nitration pathway, can be approached through several general methods for the iodination of phenols. While specific literature for the direct synthesis of 4-fluoro-2-iodophenol is not extensively detailed in the provided search results, analogous syntheses suggest that direct iodination of 4-fluorophenol (B42351) would likely lead to a mixture of isomers. A more controlled approach would involve the synthesis from a pre-functionalized precursor, such as an aminofluorophenol, followed by diazotization and iodination (Sandmeyer reaction).
Direct Functionalization Methods
The final step in the synthesis of this compound involves the direct introduction of either the iodo or the nitro group onto a suitably substituted phenol (B47542).
The introduction of an iodine atom onto the 5-fluoro-2-nitrophenol ring is an electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the directing effects of the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-director. The nitro group is a strongly deactivating, meta-director. The fluorine atom is a weakly deactivating, ortho-, para-director.
In 5-fluoro-2-nitrophenol, the positions ortho and para to the strongly activating hydroxyl group are the most favorable for electrophilic substitution. The position para to the hydroxyl group is already occupied by the fluorine atom. The positions ortho to the hydroxyl group are at C2 (occupied by the nitro group) and C6. The position meta to the nitro group is at C4. The position para to the fluorine atom is at C2 (occupied by the nitro group). Therefore, the most likely position for iodination is C4, which is ortho to the hydroxyl group and meta to the nitro group.
Common iodinating agents for such transformations include iodine monochloride (ICl) and N-iodosuccinimide (NIS). For instance, the iodination of 4-nitrophenol (B140041) with ICl in acetic acid has been shown to yield 2-iodo-4-nitrophenol, demonstrating the directing effect of the hydroxyl group to the ortho position.
| Substituent | Activating/Deactivating | Directing Effect |
| -OH | Strongly Activating | Ortho, Para |
| -NO2 | Strongly Deactivating | Meta |
| -F | Weakly Deactivating | Ortho, Para |
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution.
The nitration of 4-fluoro-2-iodophenol introduces a nitro group onto the aromatic ring. The directing effects of the existing substituents will again determine the position of the incoming nitro group. The hydroxyl group directs ortho and para, the iodine atom directs ortho and para, and the fluorine atom directs ortho and para.
In 4-fluoro-2-iodophenol, the hydroxyl group at C1 directs to C2 (occupied by iodine) and C6, and C4 (occupied by fluorine). The iodine at C2 directs to C1 (occupied by hydroxyl) and C3, and C5. The fluorine at C4 directs to C3 and C5. The most activated positions for nitration are those ortho to the strongly activating hydroxyl group. Position C2 is blocked by iodine. Therefore, nitration is most likely to occur at C6 or C2. However, considering the steric hindrance from the iodine atom, nitration at C6 is plausible. To obtain the desired this compound, the nitro group must be introduced at the C2 position. This is challenging due to the existing iodine atom.
A more likely scenario is the nitration of a different precursor, such as 3-fluoro-5-iodophenol, where the directing groups would favor nitration at the C2 position. However, based on the available information, the nitration of 2-iodophenol (B132878) provides a useful analogy. The nitration of 2-iodophenol with concentrated nitric acid at 0°C has been reported to yield 2-iodo-5-nitrophenol. This suggests that nitration of a similar iodophenol could proceed at the position meta to the iodine.
| Starting Material | Nitrating Agent | Temperature (°C) | Product(s) (Yield) |
| 2-Iodophenol | Concentrated HNO₃ (70%) | 0 | 2-iodo-5-nitrophenol (51%) |
| 2-Iodophenol | Concentrated HNO₃ (70%) | >20 | 2-iodo-4-nitrophenol (major) |
Table 3: Nitration of 2-Iodophenol.
Hydroxylation and Halogenation Sequences
The synthesis of this compound is not straightforward and requires a multi-step approach involving carefully orchestrated nitration, halogenation, and hydroxylation steps. The order of these reactions is critical to achieving the desired substitution pattern due to the directing effects of the functional groups.
A plausible synthetic route could commence with a commercially available precursor such as 2,4-difluoronitrobenzene .
Selective Nucleophilic Aromatic Substitution: The synthesis can begin with the reaction of 2,4-difluoronitrobenzene with an ammonia source, such as concentrated ammonia water, to selectively replace the fluorine atom at the C-4 position, yielding 5-fluoro-2-nitroaniline . google.com This step is followed by a diazotization reaction using sulfuric acid and sodium nitrite , and subsequent hydrolysis by heating to introduce the hydroxyl group, producing 5-fluoro-2-nitrophenol . google.com
Iodination: The final step would be the iodination of 5-fluoro-2-nitrophenol. The activating, ortho-, para-directing hydroxyl group and the meta-directing nitro group would direct the incoming electrophile (iodine) to the C-4 position, which is para to the hydroxyl group and ortho to the fluorine. This can be achieved using an iodinating agent such as iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS).
An alternative pathway could start from 4-fluoro-2-nitrophenol . However, direct iodination would likely be less selective. Therefore, manipulating protecting groups or employing alternative functionalization strategies would be necessary. The synthesis of a related compound, 2-chloro-4-fluoro-5-nitrophenol , involves the chlorination of 4-fluorophenol followed by nitration, demonstrating the viability of performing halogenation prior to nitration. guidechem.com Applying this logic, the iodination of 4-fluorophenol followed by nitration could be explored, although controlling the regioselectivity of the nitration step would be a significant challenge.
Advanced Synthetic Techniques
Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, safety, and yield of complex syntheses like that of this compound.
Catalytic Reaction Development for Aromatic Functionalization
Transition metal-catalyzed reactions, particularly those involving C-H bond functionalization, represent a powerful strategy for synthesizing highly substituted aromatics. researchgate.netrsc.org These methods can offer greater efficiency and regioselectivity compared to traditional electrophilic aromatic substitution. tsijournals.com
For the synthesis of this compound, a late-stage C-H iodination of a suitable precursor like 5-fluoro-2-nitrophenol could be achieved using a palladium catalyst. nih.gov The development of specialized ligands can accelerate the metalation step and allow the reaction to proceed under milder conditions. nih.gov While ortho-C-H functionalization is more developed, methods for meta-functionalization are emerging, which could open up alternative synthetic routes. researchgate.netrsc.org
Table 1: Comparison of Traditional vs. Catalytic Iodination
| Feature | Traditional Iodination (e.g., I₂/HNO₃) | Palladium-Catalyzed C-H Iodination |
|---|---|---|
| Reagents | Strong oxidizers, stoichiometric iodine | Catalytic amount of Pd, mild oxidant, iodine source |
| Conditions | Often harsh acidic conditions | Generally milder reaction conditions |
| Selectivity | Governed by inherent electronic effects, can lead to mixtures | Can be controlled by directing groups or ligands, potentially higher regioselectivity |
| Substrate Scope | Can be limited by harsh conditions | Often broader, tolerating more functional groups nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has become a valuable tool for accelerating organic reactions. cem.com The rapid heating provided by microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields and purity. orientjchem.orgresearchgate.net
In the context of synthesizing this compound, the nitration step is a prime candidate for microwave assistance. Conventional nitration often requires corrosive reagents and long reaction times. researchgate.net A microwave-assisted protocol, potentially using less corrosive nitrating agents like calcium nitrate (B79036) in acetic acid, could complete the nitration in minutes with high yield. orientjchem.orgresearchgate.net This method offers an efficient, environmentally safer, and rapid alternative to traditional methods. orientjchem.org
Table 2: Hypothetical Comparison of Conventional vs. Microwave-Assisted Nitration of a Phenolic Substrate
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours | 1-10 minutes orientjchem.orgresearchgate.net |
| Energy Input | Bulk heating, less efficient | Direct heating of polar molecules, highly efficient |
| Yield | Variable | Often higher, e.g., ~89% for p-nitrophenol orientjchem.orgresearchgate.net |
| Byproducts | More potential for side reactions due to prolonged heating | Fewer byproducts, higher purity cem.com |
Flow Chemistry Approaches
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and process control. cinz.nzpolimi.it This technology is particularly well-suited for handling hazardous reagents or highly exothermic reactions, such as nitration. youtube.com
A multi-step synthesis of this compound could be designed as a continuous flow process. nih.gov Reagents would be pumped and mixed in a controlled manner within small-diameter tubing, and the reaction stream would pass through heated or cooled zones to ensure precise temperature control. researchgate.net This approach minimizes the volume of hazardous intermediates at any given time, greatly enhancing safety. Furthermore, subsequent reaction steps, such as iodination and purification, could be integrated into a single, automated sequence, improving efficiency and reproducibility. youtube.comnih.gov
Optimization of Reaction Parameters
Solvent Effects on Selectivity and Yield
The choice of solvent is a critical parameter that can profoundly influence the rate, yield, and selectivity of a reaction. In the synthesis of nitrophenols, the solvent can affect the reactivity of the electrophile and the substrate. nsf.gov
For instance, in nitration reactions, solvents like 1,4-dioxane (B91453) and toluene (B28343) have been reported to provide better yields under certain catalytic conditions. pjsir.org The photodegradation rates of some nitrophenols have shown dramatic differences between aqueous solutions and organic solvents like 2-propanol, highlighting the strong influence of the reaction medium. nsf.gov
In catalytic reactions, such as the reduction of nitrophenols, the presence of organic co-solvents like methanol (B129727) or ethanol (B145695) can dramatically decrease the reaction rate. rsc.orgnih.gov This effect is partly attributed to the higher solubility of oxygen in alcohols compared to water, which can interfere with the catalytic cycle. rsc.org Therefore, careful selection and optimization of the solvent system for each step in the synthesis of this compound would be essential to maximize yield and selectivity. researchgate.net
Table 3: Influence of Solvent on Nitrophenol Reactions
| Reaction Type | Solvent System | Observed Effect | Reference |
|---|---|---|---|
| Nitration | 1,4-Dioxane, Toluene | Can provide better yields with certain catalysts | pjsir.org |
| Photodegradation | 2-Propanol vs. Water | Dramatically increased reactivity for 2,4-dinitrophenol (B41442) in 2-propanol | nsf.gov |
| Catalytic Reduction | Aqueous-alcohol mixtures | Dramatic decrease in reaction rate with addition of alcohols | rsc.orgnih.gov |
Temperature and Pressure Influence
The synthesis of precursors to this compound is sensitive to temperature and pressure, which can significantly impact reaction rates, yields, and the formation of byproducts. For instance, in the synthesis of a key intermediate, 5-fluoro-2-nitrophenol, the reaction of 2,4-difluoronitrobenzene with ammonia is conducted at a controlled temperature of 35-40 °C. This specific temperature range is crucial because ammonia is a gas at room temperature; higher temperatures could lead to safety and environmental concerns, while lower temperatures would slow down the reaction rate. Following the reaction, the mixture is cooled to 5-10 °C to facilitate the crystallization of the 5-fluoro-2-nitroaniline solid. This cooling step is optimized to maximize the crystallization yield without causing the entire reaction solution to solidify, which would complicate handling and increase energy consumption.
In a subsequent step to produce 5-fluoro-2-nitrophenol, the diazotization of 5-fluoro-2-nitroaniline is initially carried out at a low temperature of 0-10 °C for 0.5 to 1 hour. This is followed by a carefully controlled temperature increase to 90-95 °C over 1 to 2 hours, where the reaction proceeds for another hour. This precise temperature ramp is essential for the successful conversion to the desired product.
While specific pressure conditions for the synthesis of this compound are not extensively detailed in the available literature, it is understood that reactions involving gaseous reagents like ammonia are typically conducted in closed systems to maintain the necessary pressure for the reaction to proceed efficiently.
Reagent Stoichiometry and Addition Sequences
The molar ratios of reactants and the sequence of their addition are fundamental to directing the synthesis towards the desired product and minimizing the formation of unwanted isomers or byproducts. In the preparation of the precursor 5-fluoro-2-nitrophenol, the molar ratio of ammonia to 2,4-difluoronitrobenzene is maintained between 2:1 and 4:1, with a preferred range of 2.1:1 to 2.5:1. This excess of ammonia helps to drive the reaction towards the desired monosubstituted product.
Following the formation of 5-fluoro-2-nitroaniline, its conversion to 5-fluoro-2-nitrophenol involves reaction with sulfuric acid and sodium nitrite. The molar ratio of sulfuric acid to 5-fluoro-2-nitroaniline is in the range of 1:1 to 4:1, with an optimal ratio of 3:1 to 3.5:1. Similarly, the molar ratio of sodium nitrite to 5-fluoro-2-nitroaniline is between 1:1 and 1.5:1, with a preference for 1.05:1 to 1.2:1. The sequence of addition is also critical; the 5-fluoro-2-nitroaniline is first dissolved in the sulfuric acid solution, and then the sodium nitrite solution is added dropwise. This controlled addition helps to manage the exothermic nature of the diazotization reaction.
For the subsequent iodination of 5-fluoro-2-nitrophenol to yield this compound, the stoichiometry of the iodinating agent is a key factor. While a direct procedure for this specific transformation is not detailed, analogous iodinations of nitrophenols suggest that the molar ratio of the iodinating agent, such as N-iodosuccinimide (NIS), to the nitrophenol substrate would be carefully controlled to favor mono-iodination at the position activated by the hydroxyl group and directed by the existing substituents.
Table 1: Reagent Stoichiometry for the Synthesis of 5-Fluoro-2-nitrophenol
| Reactants | Molar Ratio | Preferred Molar Ratio |
|---|---|---|
| Ammonia : 2,4-Difluoronitrobenzene | 2:1 to 4:1 | 2.1:1 to 2.5:1 |
| Sulfuric Acid : 5-Fluoro-2-nitroaniline | 1:1 to 4:1 | 3:1 to 3.5:1 |
Purification and Isolation Methodologies
The purification of this compound and its precursors is essential to remove unreacted starting materials, reagents, and any side products. A common technique for the purification of solid organic compounds is recrystallization. This method relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. For nitrophenols, purification can be achieved by recrystallization from appropriate solvents. The choice of solvent is critical; it should dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for the crystallization of the pure product upon cooling.
Another powerful purification technique is column chromatography. This method separates compounds based on their differential adsorption onto a stationary phase (such as silica (B1680970) gel or alumina) as they are passed through the column with a mobile phase (a solvent or mixture of solvents). The separation of nitrophenol isomers, for instance, can be effectively achieved using this technique due to differences in their polarity.
In the case of separating ortho and para isomers of nitrophenols, steam distillation is a classic and effective method. The ortho isomer, which exhibits intramolecular hydrogen bonding, is more volatile than the para isomer, which has intermolecular hydrogen bonding leading to molecular association. This difference in volatility allows the ortho isomer to be distilled with steam, leaving the less volatile para isomer behind.
For the isolation of the final product, techniques such as filtration are employed to collect the crystallized solid from the solution. The isolated solid is then typically washed with a cold solvent to remove any residual impurities and subsequently dried.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Fluoro-2-nitrophenol |
| 2,4-Difluoronitrobenzene |
| 5-Fluoro-2-nitroaniline |
| Sulfuric acid |
| Sodium nitrite |
| Ammonia |
| N-iodosuccinimide |
| ortho-nitrophenol |
Reactivity Profiles and Mechanistic Investigations
Influence of Substituents on Electronic Properties and Reactivity
The reactivity of the benzene (B151609) ring in 5-Fluoro-4-iodo-2-nitrophenol is a consequence of the combined electronic effects—both inductive and resonance—of its substituents. The hydroxyl (-OH) group is a potent activating group, donating electron density to the ring via a strong positive resonance effect (+R). Conversely, the nitro (-NO₂) group is a powerful deactivating group, withdrawing electron density through both a negative inductive (-I) and a strong negative resonance (-R) effect. ontosight.ai
Table 1: Electronic Effects of Substituents on the Aromatic Ring
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -OH | -I (Weak) | +R (Strong) | Activating |
| -NO₂ | -I (Strong) | -R (Strong) | Deactivating |
| -F | -I (Strong) | +R (Weak) | Deactivating |
| -I | -I (Strong) | +R (Weak) | Deactivating |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This reaction proceeds via a two-step addition-elimination mechanism. youtube.com A nucleophile first attacks the electron-poor ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. youtube.com In the second step, a leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
The presence of the strongly electron-withdrawing nitro group, particularly at the ortho and para positions relative to a leaving group, is crucial for stabilizing the negative charge of the Meisenheimer complex and thus activating the ring for nucleophilic attack. chemistrysteps.com In this compound, the nitro group is para to the fluorine atom and ortho to the iodine atom (if considering the hydroxyl as a potential leaving group after deprotonation, though halogens are more typical). This positioning makes both the fluorine and iodine atoms potential leaving groups for SNAr. The rate of displacement in SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com
Electrophilic Aromatic Substitution Reactions
While the molecule is primed for nucleophilic attack, electrophilic aromatic substitution (EAS) is generally disfavored due to the presence of three deactivating substituents (nitro, fluoro, iodo). However, the hydroxyl group is a very strong activating group and an ortho, para-director. libretexts.orgbyjus.com This directing effect will dominate over the deactivating and directing effects of the other substituents.
The positions ortho and para to the hydroxyl group are C2, C6, and C4.
Position 2 is occupied by a nitro group.
Position 4 is occupied by an iodine atom.
Position 6 is vacant.
Transformations of the Nitro Group
Reduction Reactions
The nitro group of this compound can be readily reduced to an amino group (-NH₂) to form the corresponding aniline (B41778) derivative. A variety of reducing agents can accomplish this transformation with high chemoselectivity, leaving other functional groups intact. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl). google.com A milder method that has been demonstrated on a similar substrate, 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene, is the use of zinc powder and ammonium (B1175870) chloride, which efficiently reduces the nitro group. researchgate.net The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-established industrial process. mdpi.com
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Comments |
| H₂, Pd/C | Typically room temperature, atmospheric or elevated pressure | High efficiency, clean reaction. |
| Sn, HCl | Reflux | Classic method, effective but requires stoichiometric metal. |
| Fe, HCl/Acetic Acid | Heating | More economical and environmentally benign than tin. |
| Zn, NH₄Cl | Room temperature or gentle heating | Mild conditions, good for sensitive substrates. researchgate.net |
| NaBH₄, Catalyst | Varies with catalyst | Can be selective depending on the catalytic system used. mdpi.com |
Condensation Reactions
The ortho-nitrophenol moiety in the molecule allows for specific condensation reactions. One such reaction is the Fe/S-catalyzed direct redox condensation with isothiocyanates. acs.org In this process, the nitro group is reduced in situ, and the resulting amino group undergoes a cyclocondensation with the adjacent phenolic hydroxyl and the isothiocyanate to form a 2-aminobenzoxazole (B146116) derivative. This type of transformation provides a pathway to complex heterocyclic structures from simple precursors. acs.org
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various reactions, most notably ether and ester formation.
A documented example is the alkylation of this compound with allyl bromide in the presence of a base like potassium carbonate (K₂CO₃) to yield 1-(Allyloxy)-5-fluoro-4-iodo-2-nitrobenzene. This is a classic Williamson ether synthesis. Similarly, the hydroxyl group can react with acylating agents, such as acid chlorides or anhydrides, to form the corresponding esters.
O-Alkylation and O-Acylation
The phenolic hydroxyl group is a primary site for nucleophilic reactions such as O-alkylation and O-acylation. These reactions proceed by deprotonating the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion, which then attacks an alkylating or acylating agent.
O-Alkylation: This reaction involves the formation of an ether linkage. The acidity of the phenol is enhanced by the electron-withdrawing nitro and fluoro groups, allowing for the use of a wide range of bases, from strong hydroxides (NaOH, KOH) to weaker carbonates (K₂CO₃, Cs₂CO₃). The resulting phenoxide can then react with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. The choice of solvent can be critical, with polar aprotic solvents like DMF or acetonitrile (B52724) generally favoring the reaction.
O-Acylation: This process forms an ester by reacting the phenol with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Pyridine is often used as a base to neutralize the HCl byproduct when acyl chlorides are used. ncerthelp.com
While these reactions are standard for phenols, the specific substrate this compound has no explicitly documented O-alkylation or O-acylation in available literature. However, the general principles of phenol chemistry suggest these transformations are highly feasible. For instance, studies on the O-alkylation of cupferron, which also contains a nitroso group, demonstrate regioselective alkylation on the oxygen atom. nih.gov
Oxidation Reactions
The phenolic ring is susceptible to oxidation, and this reactivity is heavily influenced by its substituents. The presence of the electron-withdrawing nitro group generally makes the ring more resistant to oxidative degradation compared to phenol itself. However, under strong oxidizing conditions, complex reactions can occur.
Studies on related halogenated nitrophenols show that oxidation can proceed through various pathways. nih.govacs.org Advanced oxidation processes, for example, using hydroxyl (HO•) or sulfate (B86663) (SO₄⁻•) radicals, can lead to the degradation of the aromatic ring. nih.gov The reaction with HO• can occur via electron transfer or hydroxyl addition, while SO₄⁻• primarily reacts through one-electron transfer. nih.gov For this compound, such oxidation could lead to the formation of halogenated benzoquinones or, upon further reaction, ring-opened products like smaller organic acids. acs.org The initial steps may even lead to products with enhanced light absorption before eventual photobleaching. acs.org
Reactivity of Carbon-Halogen Bonds
The presence of two different halogens, iodine and fluorine, on the aromatic ring is a key feature of this compound. This di-halogenation allows for highly selective and sequential reactions, primarily through transition-metal-catalyzed cross-coupling.
Cross-Coupling Reaction Potentials
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions typically follows the order: I > Br > OTf > Cl > F. libretexts.orgyoutube.com This predictable reactivity trend makes the carbon-iodine bond in this compound the exclusive site of reaction under standard cross-coupling conditions, leaving the robust carbon-fluorine bond intact for potential subsequent transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.orgorganic-chemistry.org It is anticipated that this compound would react selectively at the C-I position with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. acs.org Studies on other iodo-fluoro-substituted aromatics confirm this high selectivity. nih.gov
Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This reaction is also catalyzed by palladium and requires a base. nih.gov The C-I bond would be the reactive site, allowing for the introduction of vinyl groups.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.gov This would selectively convert the C-I bond to a C-alkynyl bond.
Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. This would provide a route to N-arylated derivatives of 5-fluoro-2-nitrophenol (B146956).
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base (e.g., K₂CO₃) | Biaryl |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl Alkyne |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃/Ligand, Base (e.g., NaOtBu) | Aryl Amine |
Halogen-Dance Reactions
The halogen dance is a base-catalyzed isomerization where a halogen atom migrates to a different position on an aromatic ring. wikipedia.org This reaction is typically observed with heavier halogens like bromine and iodine and is driven by the formation of a more stable organometallic intermediate. wikipedia.org
In this compound, a halogen dance reaction is plausible. The fluorine atom, which is generally immobile in such reactions, can act as a directing group for metalation. clockss.org Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could selectively deprotonate the ring at the C-6 position, which is ortho to the fluorine atom. This newly formed aryllithium species could then initiate an intermolecular halogen transfer, potentially leading to the migration of the iodine atom.
While not documented for this specific molecule, similar transformations have been observed in related fluoro-iodo-substituted heterocycles. For example, 2-fluoro-3-iodopyridine (B38475) undergoes a halogen dance under continuous-flow conditions with LDA. researchgate.net Similarly, 3-fluoro-4-iodoquinoline (B1310626) rearranges via a 1,3-halogen dance. wikipedia.org This suggests that this compound could potentially rearrange to form a new isomer, such as 3-Fluoro-4-iodo-2-nitrophenol, upon treatment with a strong base, thereby opening pathways to otherwise inaccessible substitution patterns.
Reaction Kinetics and Thermodynamic Studies
Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the scientific literature. However, general principles can be applied to understand the factors governing its reactivity.
Reaction Kinetics: The rates of the cross-coupling reactions are influenced by several factors. In Suzuki-Miyaura reactions, the oxidative addition of the aryl iodide to the Pd(0) catalyst is often the rate-determining step. libretexts.org Studies have shown that while aryl iodides are generally very reactive, their coupling efficiency can sometimes be poor at lower temperatures compared to aryl bromides, possibly due to the stability of key on-cycle palladium(II) iodide intermediates. acs.org The electronic nature of the substituents also plays a role; the strongly electron-withdrawing nitro group would make the C-I bond more susceptible to oxidative addition.
Thermodynamics: The halogen dance reaction is primarily under thermodynamic control, meaning the reaction proceeds towards the most stable aryllithium intermediate. wikipedia.org The stability is determined by the electronic and steric environment. For O-alkylation and O-acylation, the reactions are generally exothermic and driven by the formation of stable ether or ester linkages.
Computational Mechanistic Pathways
Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating complex reaction mechanisms. While no specific computational studies on this compound were found, DFT has been applied to understand the mechanistic details of the reaction types discussed.
Cross-Coupling Reactions: Computational studies of the Suzuki-Miyaura reaction have helped characterize the elusive arylpalladium(II)boronate complexes that are key to the transmetalation step, providing insight into the role of the base and the structure of intermediates. nih.gov
Halogen-Dance Reactions: DFT has been used to model the potential energy surface of halogen dance reactions. whiterose.ac.uknih.gov These studies have investigated the transition states for the critical lithium-halogen exchange step, finding that SN2-type transition states are generally favored over four-centered ones. whiterose.ac.uknih.gov Such calculations can predict the kinetic and thermodynamic favorability of different migration pathways.
Enzymatic Halogenation: Computational methods have also shed light on how enzymes, known as halogenases, activate and install halogen atoms onto organic substrates, which can involve chlorine, bromine, and iodine. nih.gov
For this compound, computational modeling could predict the most likely site of deprotonation, map the energy profile of a potential halogen dance, and model the transition states of its various cross-coupling reactions, providing a deeper, quantitative understanding of its rich reactivity.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Fluoro-4-iodo-2-nitrophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, would be employed for a complete structural assignment.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the four different substituents. The electron-withdrawing nitro group would deshield adjacent protons, shifting their signals downfield. Conversely, the electron-donating hydroxyl group would cause an upfield shift for nearby protons. The fluorine and iodine atoms would also exert their characteristic inductive and mesomeric effects, further influencing the precise chemical shifts. The integration of the signals would correspond to the number of protons in each unique chemical environment. Spin-spin coupling between adjacent protons and between protons and the fluorine atom would result in characteristic splitting patterns, providing valuable information about the connectivity of the atoms.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum would provide information on each of the six carbon atoms in the benzene (B151609) ring. The chemical shifts of these carbons are highly sensitive to the nature of the attached substituents. The carbon atom bonded to the hydroxyl group would appear at a specific downfield region, while the carbon attached to the nitro group would be even further downfield due to the strong electron-withdrawing nature of the nitro group. The carbons bonded to the fluorine and iodine atoms would also exhibit characteristic chemical shifts. The coupling between the carbon atoms and the fluorine atom (¹JC-F, ²JC-F, etc.) would be observable and would be instrumental in assigning the signals to the correct carbon atoms in the ring.
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that would provide specific information about the fluorine atom in the molecule. The spectrum is expected to show a single resonance for the fluorine atom in this compound. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring with the given substitution pattern. Furthermore, the signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants would provide further confirmation of the substitution pattern on the benzene ring.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the molecule's vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display a series of absorption bands characteristic of its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be expected for the O-H stretching vibration of the phenolic hydroxyl group. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would give rise to strong absorption bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-F stretching vibration would be observed in the fingerprint region, typically around 1000-1300 cm⁻¹. The C-I stretching vibration would appear at a lower frequency, generally below 600 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region would provide information about the substitution pattern of the benzene ring.
Without the actual spectral data, a more detailed interpretation and the creation of data tables are not possible. The information provided above serves as a guide to the expected spectroscopic features of this compound and the analytical approach that would be taken for its structural elucidation.
Raman Spectroscopy
No experimental Raman spectra for this compound have been found in the public domain. Therefore, a discussion on its characteristic Raman shifts and vibrational modes cannot be provided at this time.
Theoretical Vibrational Analysis and Assignment
A theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) calculations to complement experimental data, has not been published for this compound. Such an analysis would predict the vibrational frequencies and assignments for Raman and infrared spectroscopy.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
While the theoretical exact mass of this compound can be calculated from its molecular formula (C₆H₄FINO₃) to be approximately 283.9220 Da, no experimental High-Resolution Mass Spectrometry (HRMS) data is available to confirm this value. HRMS is crucial for unambiguous molecular formula determination.
Fragmentation Pattern Analysis
There are no published mass spectrometry studies detailing the specific fragmentation pattern of this compound. Analysis of its fragmentation pathways would provide valuable information for its structural confirmation and identification in complex mixtures.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
No Ultraviolet-Visible (UV-Vis) absorption spectra for this compound have been documented. This data would typically reveal information about the electronic transitions within the molecule, including its maximum absorption wavelength (λmax).
Theoretical Electronic Transitions (e.g., TD-DFT)4.5. X-ray Crystallography4.5.1. Single Crystal X-ray Diffraction Studies4.5.2. Crystal Packing and Intermolecular Interactions4.5.3. Conformational Analysis in the Solid State
Without access to published research specifically on this compound, any attempt to provide the requested information would be speculative and would not adhere to the required standards of scientific accuracy.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is instrumental in predicting various molecular properties with a good balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 5-Fluoro-4-iodo-2-nitrophenol, this would involve calculating the potential energy surface to find the global minimum, which corresponds to the most stable conformer. The presence of the hydroxyl and nitro groups allows for potential intramolecular hydrogen bonding, which would significantly influence the preferred conformation.
No specific studies on the geometry optimization or conformational analysis of this compound have been found in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distributions are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For this compound, the HOMO would likely be localized on the electron-rich phenol (B47542) ring and the iodine atom, while the LUMO would be centered on the electron-deficient nitro group.
Specific HOMO-LUMO energy values and orbital plots for this compound are not available in published research.
Molecular Electrostatic Potential (MEP) and Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map of this compound, negative potential regions (typically colored red or yellow) would indicate areas susceptible to electrophilic attack, likely around the oxygen atoms of the nitro and hydroxyl groups. Positive potential regions (blue) would highlight areas prone to nucleophilic attack, such as the hydrogen of the hydroxyl group and potentially the carbon atoms of the aromatic ring.
MEP analysis specific to this compound has not been reported.
Atomic Charges and Charge Distribution
Calculating the partial charges on each atom provides a quantitative measure of the charge distribution within the molecule. This information is valuable for understanding its polarity and intermolecular interactions. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to determine these atomic charges.
There are no published data on the calculated atomic charges for this compound.
Ab Initio and Semi-Empirical Methods
Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data. While highly accurate, they are computationally expensive. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods.
A literature search did not yield any studies that have applied ab initio or semi-empirical methods to investigate this compound.
Molecular Dynamics Simulations for Solvent Effects
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. For this compound, MD simulations could provide insights into its solvation, diffusion, and how its conformation and properties are influenced by different solvent environments.
No molecular dynamics simulation studies for this compound have been found in the scientific literature.
While the chemical structure of this compound makes it a fascinating subject for computational analysis, there is a clear lack of published research dedicated to its theoretical investigation. The sections above outline the standard computational methodologies that would be applied to elucidate its properties. However, without specific studies on this compound, a detailed, data-driven article as per the requested outline cannot be generated. The information presented here serves to highlight this research gap and to frame the type of computational work that would be necessary to build a comprehensive understanding of this molecule.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach aimed at correlating the structural or property-based descriptors of a molecule with a specific property of interest. For this compound, a QSPR study would be invaluable in predicting its various physicochemical properties without the need for extensive and time-consuming experimental measurements.
A hypothetical QSPR study for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized as follows:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, and rings, as well as molecular weight.
Topological Descriptors: These numerical indices are derived from the two-dimensional representation of the molecule and describe aspects of molecular size, shape, and branching.
Geometrical Descriptors: Based on the three-dimensional coordinates of the atoms, these descriptors include information about the molecule's surface area and volume.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential.
Once these descriptors are calculated for a dataset of related nitrophenol compounds, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms would be employed to build a mathematical model. This model would then be used to predict the properties of this compound. The predictive power and robustness of the model would be rigorously validated using various statistical metrics.
A representative data table for a QSPR analysis would typically include the calculated values of various descriptors for a series of related compounds.
Table 1: Hypothetical Molecular Descriptors for QSPR Analysis of Substituted Nitrophenols
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|---|
| 2-Nitrophenol | 139.11 | 1.83 | 66.05 | -7.21 | -2.54 |
| 4-Nitrophenol (B140041) | 139.11 | 1.91 | 66.05 | -7.53 | -2.87 |
| 2,4-Dinitrophenol (B41442) | 184.11 | 1.63 | 111.83 | -8.45 | -4.01 |
| 5-Fluoro-2-nitrophenol (B146956) | 157.10 | 1.95 | 66.05 | -7.42 | -2.78 |
| This compound | 283.00 | - | - | - | - |
Note: The data for the reference compounds are illustrative and would be sourced from experimental or calculated databases in a real study. The values for this compound are absent as no specific study is available.
Spectroscopic Parameter Prediction via Quantum Chemical Methods
Quantum chemical methods are powerful tools for predicting the spectroscopic properties of molecules, providing valuable information for structural elucidation and characterization. For this compound, these methods can be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The most common approach for these predictions is Density Functional Theory (DFT), often paired with a suitable basis set (e.g., 6-311++G(d,p)). The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, frequency calculations are performed to predict the vibrational spectra (IR and Raman). These calculations yield the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra to confirm the molecular structure.
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.
A detailed theoretical investigation would involve comparing the calculated spectroscopic data with experimentally obtained spectra to validate the computational model. Discrepancies between the theoretical and experimental values can often be resolved by considering environmental effects, such as the solvent, which can be modeled using implicit or explicit solvent models.
Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹H NMR (ppm) | |
| H-3 | - |
| H-6 | - |
| OH | - |
| ¹³C NMR (ppm) | |
| C-1 | - |
| C-2 | - |
| C-3 | - |
| C-4 | - |
| C-5 | - |
| C-6 | - |
| IR Frequencies (cm⁻¹) | |
| O-H stretch | - |
| N-O stretch (asymmetric) | - |
| N-O stretch (symmetric) | - |
| C-F stretch | - |
Note: This table is a template for the type of data that would be generated from a quantum chemical calculation. As no specific study on this compound is available, the cells are left empty.
Derivatization and Functionalization of 5 Fluoro 4 Iodo 2 Nitrophenol for Advanced Molecular Architectures
The strategic placement of three distinct functional groups—a phenolic hydroxyl, a nitro group, and two different halogen atoms—on the aromatic ring of 5-Fluoro-4-iodo-2-nitrophenol makes it a highly versatile building block in synthetic organic chemistry. Each of these groups can be selectively modified or used as a handle for further transformations, enabling the construction of complex molecular architectures. This section explores the derivatization and functionalization strategies that leverage the unique reactivity of this compound.
Applications in Advanced Organic Synthesis and Material Science
Building Block for Pharmaceutical Intermediates
5-Fluoro-4-iodo-2-nitrophenol serves as a strategic starting material for the synthesis of pharmaceutical intermediates. The nitro group can be readily reduced to an amine, a fundamental transformation for building a vast array of bioactive molecules. The presence of both fluorine and iodine offers multiple pathways for molecular elaboration. Fluorine is a common element in modern pharmaceuticals, known for enhancing metabolic stability and binding affinity. The iodine atom, being a large and reactive halogen, is an excellent leaving group for nucleophilic substitution reactions and a key participant in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. smolecule.com
Analogous fluorinated nitrophenols are well-documented as precursors for therapeutically relevant structures. For instance, 5-Fluoro-2-nitrophenol (B146956) is utilized in the total synthesis of the (+/−)-CC-1065 CPI subunit and in creating 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones, which show potential as angiogenesis inhibitors. sigmaaldrich.com Similarly, 2-Fluoro-4-nitrophenol is a known intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com Research has also shown that iodinated nitrophenols, such as 2-Iodo-5-nitrophenol, exhibit significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli.
The following table highlights the application of related nitrophenol compounds in pharmaceutical research:
Interactive Data Table: Applications of Related Nitrophenols in Pharmaceutical Synthesis
| Compound | Application/Intermediate for | Research Finding/Significance |
|---|---|---|
| 5-Fluoro-2-nitrophenol | (+/-)-CC-1065 CPI subunit | Component of a potent antitumor antibiotic. sigmaaldrich.com |
| 5-Fluoro-2-nitrophenol | 2H-1,4-benzoxazin-3-(4H)-ones | Potential inhibitors of angiogenesis. sigmaaldrich.com |
| 2-Fluoro-4-nitrophenol | Anti-inflammatory and analgesic drugs | Serves as a key synthetic intermediate. chemimpex.com |
| 2-Iodo-5-nitrophenol | Antimicrobial agents | Shows activity against S. aureus and E. coli. |
| 4-[5-(4-Chloro-2-nitrophenyl)-2-furoyl]morpholine | Antimicrobial agents | A derivative synthesized from a nitrophenyl starting material, tested for antimicrobial activity. pensoft.net |
Precursor for Agrochemical Research Compounds
In the field of agrochemicals, halogenated and nitrated phenols are crucial intermediates. The structural analogue, 5-Fluoro-2-nitrophenol, is a known intermediate in the synthesis of the herbicide flumioxazin, a widely used contact herbicide. google.com This establishes a clear precedent for the use of such compounds in developing new crop protection agents. The introduction of an iodine atom in this compound offers a route to novel agrochemical candidates with potentially modified modes of action, selectivity, or environmental persistence. The general class of fluorinated nitrophenols is recognized for its role as intermediates in the synthesis of various agrochemicals. chemimpex.com
Synthesis of Dyes, Pigments, and Optical Materials
Nitrophenols are foundational compounds in the synthesis of certain dyes and pigments. ontosight.ainih.gov The functional groups on this compound allow for its integration into complex chromophore systems. The nitro group itself is a chromophore, and its conversion to an amino group creates a powerful auxochrome, which can be further diazotized to produce azo dyes.
Furthermore, derivatives of this compound family are used in materials science. For example, 5-Fluoro-4-iodo-2-nitrophenylacetic acid, a closely related structure, is listed as a building block for organic pigments and optical materials. bldpharm.combldpharm.com This suggests that this compound could be a valuable precursor for creating new materials with specific optical or electronic properties, leveraging the unique electronic contributions of the fluoro, iodo, and nitro substituents. chemimpex.com
Components in Catalyst Design and Development
While not a catalyst itself, this compound plays a crucial role as a model substrate in the development and evaluation of new catalysts. The reduction of nitrophenols, particularly 4-nitrophenol (B140041), to their corresponding aminophenols is a benchmark reaction used to test the efficiency of catalytic systems, especially those involving metal nanoparticles. nih.govresearchgate.net These reactions are environmentally important as they can convert toxic pollutants into valuable chemical intermediates. nih.gov
Researchers design catalysts, often using noble metals like gold (Au), silver (Ag), or platinum (Pt), or more abundant metals like copper (Cu), on various supports to carry out this transformation. nih.govresearchgate.netresearchgate.net this compound, as a substituted nitrophenol, can be used to probe the activity, selectivity, and mechanism of these novel catalysts, helping to optimize their design for broader environmental remediation applications. researchgate.net
Interactive Data Table: Catalytic Reduction Studies Using Nitrophenols
| Catalyst System | Nitrophenol Substrate(s) | Key Finding |
|---|---|---|
| Cu, Ag, Au Nanoparticles on Polydopamine-Magnetite | 2-Nitrophenol, 3-Nitrophenol, 4-Nitrophenol | Catalytic activity varied as Au > Ag > Cu. Ag-based materials showed high recyclability. nih.gov |
| Silver-platinum (Ag-Pt) Alloy Nanoparticles | 4-Nitrophenol | Silver-based catalysts with low amounts of platinum exhibited excellent catalytic activity and high efficiency. researchgate.net |
| ZnO Nanowire-supported Cu Nanoparticles | 4-Nitrophenol | An inexpensive and stable catalyst system with high efficiency for converting 4-nitrophenol to 4-aminophenol (B1666318). researchgate.net |
Role in Fluorinated and Iodinated Chemical Systems
This compound is an archetypal example of a multi-functional building block for creating complex halogenated molecules. The distinct reactivity of each functional group allows for selective, stepwise modifications:
The Iodine Atom: As the most reactive halogen site, the iodine can be readily displaced by nucleophiles or used as a handle in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. smolecule.com
The Nitro Group: This group can be reduced to an amine, which opens up a vast range of subsequent chemical transformations, including amide formation, diazotization, and alkylation. smolecule.com
The Fluorine Atom: Typically the least reactive site, fluorine imparts unique electronic properties to the molecule and is often a desired feature in the final target for its ability to enhance biological activity and stability. ontosight.ai
The commercial availability of a wide range of related fluorinated, iodinated, and nitrated aromatic compounds, such as 5-Fluoro-4-iodo-2-nitrobenzylamine and 2-bromo-5-fluoro-4-nitrophenol, underscores the synthetic importance of this class of intermediates. synquestlabs.commolport.com These building blocks provide chemists with the tools to construct highly substituted aromatic systems for diverse applications in medicine, agriculture, and materials science.
Analytical Methodologies for Research and Development
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Reaction Monitoring
Chromatographic methods are indispensable for separating "5-Fluoro-4-iodo-2-nitrophenol" from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and real-time reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of nitrophenols due to its high resolution and sensitivity. For "this compound," a reversed-phase HPLC (RP-HPLC) method would be the standard approach.
Column: A C18 or C8 column is typically effective for the separation of polar aromatic compounds. For separating closely related halogenated aromatics, specialized columns like phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity due to different pi-pi interactions with the aromatic ring of the analyte. chromforum.org
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is common. chromatographyonline.comresearchgate.net The pH of the mobile phase can be adjusted to control the ionization of the phenolic group, thereby influencing its retention time. chromatographyonline.com For instance, an isocratic HPLC method for other nitrophenols has been developed using a mobile phase of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v). chromatographyonline.com
Detection: UV detection is highly suitable for nitrophenols due to the presence of the chromophoric nitro group. The detection wavelength can be set at the maximum absorbance of the compound for optimal sensitivity. chromatographyonline.comnih.gov For complex mixtures, a diode-array detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. metrohm.com
Purity and Reaction Monitoring: By analyzing samples at different stages of a reaction, HPLC can track the consumption of reactants and the formation of "this compound," as well as any side products. The purity of the final product is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. For quantitative analysis, a validated HPLC method for a similar compound, 2-amino-5-nitrophenol, demonstrated good linearity (r² = 0.9992–0.9999), high accuracy (93.1–110.2%), and good precision (1.1–8.1%). nih.gov
Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds. While phenols can be analyzed directly, derivatization is often employed to improve peak shape and sensitivity. researchgate.netnemi.gov
Derivatization: Due to the polar nature of the phenolic group, which can lead to peak tailing, derivatization is often necessary. researchgate.net Methylation or silylation of the hydroxyl group to form a less polar ether derivative is a common strategy. nih.gov For example, trimethylsilyldiazomethane (B103560) has been used for the methylation of nitrophenols, resulting in sharper peaks and improved detection limits in GC-MS analysis. nih.gov
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5ms or equivalent, is typically used for the separation of derivatized nitrophenols. nih.gov
Detection: A Flame Ionization Detector (FID) can be used for general-purpose analysis. For higher sensitivity and selectivity towards nitro compounds, an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is preferable. epa.gov Mass spectrometry (MS) is also a common detector for GC, providing structural information for peak identification.
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Derivatization | Generally not required. | Often required for polar compounds to improve volatility and peak shape. |
| Typical Column | C18, C8, Phenyl-Hexyl, PFP. | DB-5ms, or other capillary columns. |
| Common Detector | UV-Vis, Diode Array Detector (DAD). | FID, ECD, NPD, Mass Spectrometry (MS). |
| Primary Use | Purity determination, reaction monitoring of non-volatile compounds. | Analysis of volatile impurities, reaction monitoring of volatile products. |
Mass Spectrometry-Based Detection and Quantification in Complex Mixtures
Mass spectrometry (MS), often coupled with a chromatographic inlet (GC-MS or LC-MS), is a powerful tool for the identification and quantification of "this compound" in complex mixtures due to its high sensitivity and specificity.
For quantification in complex matrices, such as environmental samples or biological fluids, techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are employed. These methods offer enhanced sensitivity and selectivity by monitoring specific ion fragments characteristic of the target analyte, thus minimizing interference from the matrix. For other nitroaromatic compounds, GC-MS methods have been successfully developed for their determination in various samples. nih.govcapes.gov.br
Spectrophotometric Assay Development for Related Chemical Transformations
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method that can be used to monitor chemical transformations involving "this compound," especially when there is a significant change in the chromophoric system.
The conversion of the nitrophenol to other derivatives, such as an aminophenol through reduction of the nitro group, leads to a substantial shift in the UV-Vis absorption spectrum. For example, the reduction of p-nitrophenol to p-aminophenol is accompanied by a decrease in the absorbance peak around 400 nm and an increase in a peak at a lower wavelength. researchgate.net This change in absorbance can be directly correlated to the concentration of the reactant and product, allowing for real-time monitoring of the reaction progress. metrohm.comresearchgate.netmetrohm.com
For the simultaneous determination of "this compound" and its potential isomers or related transformation products in a mixture, derivative spectrophotometry can be employed. iau.irresearchgate.net This technique involves calculating the derivative of the absorption spectrum, which can help to resolve overlapping spectral bands and allow for the quantification of individual components in a mixture. iau.irresearchgate.net For instance, a first-derivative spectrophotometric method has been developed for the simultaneous determination of nitrophenol isomers in water samples. iau.irresearchgate.net
Table 2: Potential Spectrophotometric Monitoring of a Chemical Transformation
| Transformation Step | Analyte | Key Chromophore | Expected λmax Shift |
|---|---|---|---|
| Start of Reaction | This compound | Nitrophenol | Higher wavelength (e.g., ~400 nm in basic media) |
| End of Reaction | 2-Amino-5-fluoro-4-iodophenol | Aminophenol | Lower wavelength (e.g., ~300-320 nm) |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Green Synthetic Routes
The current synthetic methodologies for halogenated and nitrated phenols often rely on harsh reagents and produce significant waste. Future research should prioritize the development of more environmentally benign synthetic pathways for "5-Fluoro-4-iodo-2-nitrophenol". This could involve:
Catalytic Nitration and Halogenation: Investigating the use of solid acid catalysts or enzyme-mimicking catalysts for regioselective nitration and halogenation could reduce the reliance on corrosive acids and hazardous reagents.
Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and facilitate easier scale-up, while minimizing waste generation.
Bio-based Starting Materials: Exploring routes that utilize renewable feedstocks as starting materials would significantly enhance the sustainability of the synthesis. For instance, methods for the green synthesis of metal nanoparticles are being explored for the reduction of nitrophenols, which could be adapted for derivatization reactions. nih.gov The use of biological materials like plant extracts in these syntheses makes them cost-effective and eco-friendly. nih.gov
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The interplay of the fluoro, iodo, and nitro groups on the phenol (B47542) ring of "this compound" likely gives rise to unique reactivity that is yet to be fully explored. Future studies could focus on:
Cross-Coupling Reactions: The iodo group serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A systematic investigation of these reactions with "this compound" would open up avenues to a vast array of novel derivatives with potentially interesting properties.
Photochemical Reactions: Halogenated nitrophenols can exhibit interesting photochemical behavior. researchgate.net Research into the photochemical transformations of "this compound" could lead to the discovery of new reaction pathways and the synthesis of unique molecular architectures.
Directed Ortho-Metalation: The directing effects of the substituents could be exploited for regioselective functionalization of the aromatic ring through directed ortho-metalation, providing access to polysubstituted aromatic compounds that are otherwise difficult to synthesize.
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The complexity of predicting reaction outcomes and designing optimal synthetic routes for polysubstituted aromatic compounds like "this compound" makes this an ideal area for the application of artificial intelligence (AI) and machine learning (ML).
Future research could involve:
Predictive Modeling: Developing ML models trained on large datasets of organic reactions to predict the most likely products, yields, and optimal reaction conditions for the transformations of "this compound". nih.govnih.gov This data-driven approach can accelerate the discovery of new reactions and synthetic pathways. appliedclinicaltrialsonline.com
Retrosynthetic Analysis: Employing AI-powered retrosynthesis tools to identify novel and efficient synthetic routes to "this compound" and its derivatives, starting from simple and readily available precursors. nih.gov
De Novo Design: Utilizing generative models to design new derivatives of "this compound" with desired properties, such as specific biological activities or material characteristics.
Advanced In Situ Spectroscopic Characterization during Reactions
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformations of "this compound," the use of advanced in situ spectroscopic techniques is crucial. Future research efforts should include:
Real-time Monitoring: Employing techniques such as in situ NMR, IR, and Raman spectroscopy to monitor the formation of intermediates and byproducts in real-time. This would provide valuable mechanistic insights and allow for the optimization of reaction conditions.
Elucidation of Transient Species: Using time-resolved spectroscopic methods to detect and characterize short-lived reactive intermediates, which are often key to understanding the reaction pathway.
Surface-Enhanced Techniques: For heterogeneous catalytic reactions, employing surface-enhanced spectroscopic techniques to probe the interactions between "this compound" and the catalyst surface.
The application of such techniques can provide a more complete picture of the reaction landscape, moving beyond simple starting material and product analysis. nih.govnih.govresearchgate.net
Design and Synthesis of Photoactive Derivatives
The presence of a chromophoric nitrophenol core and heavy atoms (iodine) suggests that derivatives of "this compound" could possess interesting photophysical properties. Future research could explore:
Fluorescent Probes: Designing and synthesizing derivatives that exhibit fluorescence, which could be used as sensors for detecting specific analytes or for imaging applications in biological systems. The development of fluorescent sensors for nitrophenols is an active area of research. rsc.org
Photosensitizers: Investigating the potential of its derivatives to act as photosensitizers in photodynamic therapy or photocatalysis. The introduction of specific functional groups could be used to tune the photophysical properties and enhance the generation of reactive oxygen species.
Photo-responsive Materials: Incorporating "this compound" derivatives into polymeric or solid-state materials to create photo-responsive systems that change their properties upon exposure to light. Research into photoactive fluoropolymer surfaces is an emerging field. nih.gov
By systematically exploring these future research directions, the scientific community can unlock the full potential of "this compound" and its derivatives, leading to innovations across various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
